molecular formula C23H25ClN2O4 B7743936 Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate

Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate

Cat. No.: B7743936
M. Wt: 428.9 g/mol
InChI Key: JJQNNVUYZNEBIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Substitution Reactions:

    Amidation: The amino group is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with 2-(3,4-dimethoxyphenyl)ethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, thiols, alcohols.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines, alcohols.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Pharmacology: The compound is studied for its potential anti-inflammatory and antimicrobial properties.

    Biochemistry: It is used as a probe to study enzyme interactions and protein-ligand binding.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication. Additionally, it may interact with various proteins and enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial with structural similarities.

    Mefloquine: Used for the treatment and prevention of malaria, sharing the quinoline scaffold.

Uniqueness

Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. The presence of the 3,4-dimethoxyphenyl group and the ethyl ester moiety contributes to its unique pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Biological Activity

Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinoline core with various functional groups, which contribute to its biological properties. The IUPAC name for the compound is ethyl 7-chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]-8-methylquinoline-3-carboxylate. Its molecular formula is C23H25ClN2O4C_{23}H_{25}ClN_{2}O_{4} .

This compound exhibits its biological activity through several mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA strands, disrupting replication processes.
  • Topoisomerase Inhibition : It inhibits topoisomerase enzymes crucial for DNA unwinding and replication, leading to cytotoxic effects in cancer cells.
  • Protein Interaction : The compound may modulate the activity of various proteins and enzymes, contributing to its therapeutic effects .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Cytotoxicity : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). For instance, related compounds in the quinoline family have shown IC50 values ranging from 6.502 µM to 11.751 µM against these cell lines .

Anti-inflammatory and Antimicrobial Effects

In addition to its anticancer properties, this compound has been investigated for anti-inflammatory and antimicrobial activities. These properties are attributed to its ability to modulate immune responses and inhibit microbial growth.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
ChloroquineQuinolineAntimalarial
QuinacrineQuinolineAntimalarial
MefloquineQuinolineAntimalarial

This compound differs from these compounds due to its unique substitution pattern, which enhances its pharmacokinetic and pharmacodynamic properties .

Case Studies and Research Findings

  • Cytotoxic Evaluation : A study evaluated various derivatives of quinolines for their cytotoxic activity against multiple cancer cell lines. The findings indicated that compounds with similar structures exhibited promising anticancer effects (GI50 values in the micromolar range) .
  • VEGFR-II Inhibition : Another study focused on related compounds showing significant inhibition of VEGFR-II with IC50 values comparable to established drugs like sorafenib. This suggests potential applications in targeted cancer therapies .

Properties

IUPAC Name

ethyl 7-chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]-8-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O4/c1-5-30-23(27)17-13-26-21-14(2)18(24)8-7-16(21)22(17)25-11-10-15-6-9-19(28-3)20(12-15)29-4/h6-9,12-13H,5,10-11H2,1-4H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQNNVUYZNEBIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCC3=CC(=C(C=C3)OC)OC)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.